molecular formula C36H66N2O19 B8104434 t-Boc-Aminooxy-PEG12-NHS ester

t-Boc-Aminooxy-PEG12-NHS ester

Cat. No.: B8104434
M. Wt: 830.9 g/mol
InChI Key: QRZPXILDHRFRMR-UHFFFAOYSA-N
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Description

t-Boc-Aminooxy-PEG12-NHS ester: is a monodisperse polyethylene glycol (PEG) linker that contains a tert-butyloxycarbonyl (t-Boc) protected aminooxy group and an N-hydroxysuccinimide (NHS) ester moiety. This compound is widely used in bioconjugation and drug delivery systems due to its ability to conjugate with amino-containing molecules. The hydrophilic PEG spacer enhances solubility in aqueous media, making it suitable for various biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-Aminooxy-PEG12-NHS ester typically involves the following steps:

    Protection of the Aminooxy Group: The aminooxy group is protected with a tert-butyloxycarbonyl (t-Boc) group to prevent unwanted reactions during subsequent steps.

    PEGylation: The protected aminooxy group is then conjugated with a PEG chain (PEG12) to form the PEGylated intermediate.

    Activation with NHS Ester: The PEGylated intermediate is reacted with N-hydroxysuccinimide (NHS) to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale protection of the aminooxy group.
  • PEGylation using high-purity PEG chains.
  • Activation with NHS ester under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: The NHS ester moiety readily reacts with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation.
  • Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions, revealing the free aminooxy group for further reactions.

Common Reagents and Conditions:

  • Substitution Reactions: Typically carried out in aqueous or organic solvents with primary amines at room temperature.
  • Deprotection Reactions: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group.

Major Products:

  • Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
  • Free Aminooxy Group: Obtained after deprotection of the t-Boc group.

Scientific Research Applications

Chemistry:

  • Bioconjugation: t-Boc-Aminooxy-PEG12-NHS ester is used to link biomolecules such as proteins, peptides, and antibodies to various surfaces or other molecules.
  • Drug Delivery: The PEGylation enhances the solubility and stability of drug molecules, improving their pharmacokinetic properties.

Biology:

  • Protein Labeling: Used to label proteins with fluorescent dyes or other tags for imaging and detection.
  • Cell Surface Modification: Conjugates can be used to modify cell surfaces for targeted delivery or imaging.

Medicine:

  • Therapeutic Applications: PEGylated drugs have improved circulation time and reduced immunogenicity, making them suitable for therapeutic use.
  • Diagnostic Applications: Used in the development of diagnostic assays and imaging agents.

Industry:

  • Material Science: Used in the development of functionalized materials for various industrial applications.
  • Nanotechnology: Employed in the synthesis of nanoparticles and nanocarriers for drug delivery and imaging.

Mechanism of Action

Mechanism: The NHS ester moiety reacts with primary amines to form stable amide bonds, facilitating the conjugation of t-Boc-Aminooxy-PEG12-NHS ester with amino-containing molecules. The t-Boc group protects the aminooxy group during synthesis and can be removed under mild acidic conditions to reveal the reactive aminooxy group.

Molecular Targets and Pathways:

  • Primary Amines: The NHS ester targets primary amines on biomolecules for conjugation.
  • Aminooxy Group: After deprotection, the aminooxy group can react with carbonyl groups (e.g., aldehydes and ketones) to form oxime bonds.

Comparison with Similar Compounds

  • t-Boc-Aminooxy-PEG4-NHS ester: Similar structure but with a shorter PEG chain (PEG4).
  • t-Boc-Aminooxy-PEG8-NHS ester: Similar structure but with an intermediate PEG chain length (PEG8).
  • Aminooxy-PEG12-NHS ester: Lacks the t-Boc protection, making the aminooxy group immediately available for reactions.

Uniqueness:

  • Long PEG Chain (PEG12): Provides greater solubility and flexibility compared to shorter PEG chains.
  • t-Boc Protection: Allows for selective deprotection and subsequent reactions, providing greater control over the conjugation process.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H66N2O19/c1-36(2,3)56-35(42)37-55-31-30-54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-48-17-16-47-15-14-46-13-12-45-11-10-44-9-8-43-7-6-34(41)57-38-32(39)4-5-33(38)40/h4-31H2,1-3H3,(H,37,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZPXILDHRFRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66N2O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

830.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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